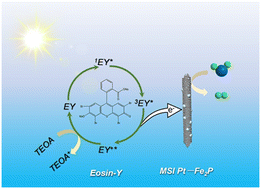Metal–support interactions in Pt-embedded porous Fe2P nanorods for efficient hydrogen production†
Catalysis Science & Technology Pub Date: 2023-10-06 DOI: 10.1039/D3CY01058A
Abstract
Metal–support-interactions (MSIs) are critical in catalyst design and optimization toward enhancing the solar-driven photocatalytic hydrogen-evolution-reaction (HER). Transition metal phosphates (TMPs) have been predicted as promising catalysts for the photocatalytic HER owing to their high chemical diversity and superior optical properties. However, it has been found that TMPs suffer from strong hydrogen adsorption and weak desorption, leading to unbalanced hydrogen absorption/desorption behavior and a sluggish photocatalytic HER process. Herein, an MSI was delicately designed by embedding Pt-nanoparticles into porous iron phosphide nanorods (MSI Pt–Fe2P) via a facile metal–organic-framework (MOF)-derived approach assisted by phosphating treatment. Experimental characterization and theoretical calculations disclose that the formation of MSI resulted in regulating the electronic structure and balancing the hydrogen absorption/desorption behavior of Fe2P. Benefiting from the alteration of the electronic structure, the resultant Pt–Fe2P featuring an MSI enables a remarkable photocatalytic HER rate of 6 mmol g−1 h−1 with a high apparent quantum efficiency of 20% at 500 nm wavelength. This finding may pave the way for developing more efficient TMP-based catalysts for various solar energy applications.


Recommended Literature
- [1] Ancient pigment to treasure: Prussian blue as a cheap solid cyanide/nitrogen dual-source affording the high-yield syntheses of pricey endohedral clusterfullerenes†
- [2] First TMG Award
- [3] An interconnected porous Au3Pt film on Ni foam: an efficient electrocatalyst for alkaline hydrogen evolution reaction†
- [4] Novel carbon quantum dots for fluorescent detection of phenol and insights into the mechanism†
- [5] The π-donor/acceptor trans effect on NO release in ruthenium nitrosyl complexes: a computational insight†
- [6] Independent tuning of multiple biomaterial properties using protein engineering†
- [7] Proteomic searches comparing two (R)-lacosamide affinity baits: An electrophilic arylisothiocyanate and a photoactivated arylazide group†
- [8] High-pressure stabilization of argon fluorides†‡
- [9] New fluorous ionic liquids function as surfactants in conventional room-temperature ionic liquids
- [10] Acid-catalysed thermal cycloreversion of a diarylethene: a potential way for triggered release of stored light energy?†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 1076-07-9
-
CAS no.: 117902-15-5
-
CAS no.: 121578-13-0









